molecular formula C22H31N3O4S2 B2417585 N-(3-((4-benzylpiperazin-1-yl)sulfonyl)-2,4,6-trimethylphenyl)-N-methylmethanesulfonamide CAS No. 923157-74-8

N-(3-((4-benzylpiperazin-1-yl)sulfonyl)-2,4,6-trimethylphenyl)-N-methylmethanesulfonamide

Cat. No.: B2417585
CAS No.: 923157-74-8
M. Wt: 465.63
InChI Key: JVQLWANISAZHAA-UHFFFAOYSA-N
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Description

N-(3-((4-Benzylpiperazin-1-yl)sulfonyl)-2,4,6-trimethylphenyl)-N-methylmethanesulfonamide is a synthetic organic compound designed for research applications. Its structure incorporates two pharmacologically significant motifs: a benzenesulfonamide group and a piperazine ring. Benzenesulfonamides are a well-known class of compounds studied for a range of biological activities. Recent research on benzene sulfonamide-piperazine hybrid compounds has demonstrated promising antioxidant and enzyme inhibitory activities, particularly against targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Furthermore, piperazine-derived compounds have shown significant research potential in other areas, such as inducing apoptosis in models of benign prostatic hyperplasia . The specific arrangement of the sulfonamide and piperazine groups in this compound makes it a candidate for investigating new therapeutic pathways. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(4-benzylpiperazin-1-yl)sulfonyl-2,4,6-trimethylphenyl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S2/c1-17-15-18(2)22(19(3)21(17)23(4)30(5,26)27)31(28,29)25-13-11-24(12-14-25)16-20-9-7-6-8-10-20/h6-10,15H,11-14,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQLWANISAZHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds with a benzylpiperazine moiety have been reported to exhibit significant antibacterial and antifungal activity, suggesting that the targets could be enzymes or proteins essential for microbial growth and survival.

Biochemical Pathways

Given its reported antimicrobial activity, it can be inferred that the compound likely interferes with pathways critical for the survival and proliferation of bacteria and fungi.

Result of Action

The compound has been reported to exhibit significant antibacterial and antifungal activity. This suggests that the molecular and cellular effects of the compound’s action result in the inhibition of growth or death of the target organisms.

Biological Activity

N-(3-((4-benzylpiperazin-1-yl)sulfonyl)-2,4,6-trimethylphenyl)-N-methylmethanesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C18H24N2O4S2
  • Molecular Weight : 396.52 g/mol

Structural Features

The compound features:

  • A benzylpiperazine moiety which is often associated with various biological activities including antipsychotic and antidepressant effects.
  • A sulfonamide group , known for its antibacterial properties.
  • The presence of trimethylphenyl enhances lipophilicity, potentially influencing bioavailability.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, studies on sulfonamide derivatives have shown inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Tumor Growth

A study evaluated the effects of related sulfonamide compounds on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective concentrations in the low micromolar range.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)5.2Apoptosis induction
Compound BA549 (Lung)3.7Cell cycle arrest
Target CompoundHeLa (Cervical)4.5Apoptosis induction

Antimicrobial Activity

The sulfonamide group in the target compound suggests potential antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.

Research Findings

In vitro studies have shown that similar compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Bacteria StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Neuropharmacological Effects

Benzylpiperazine derivatives have been extensively studied for their neuropharmacological effects, including anxiolytic and antidepressant activities.

Neuropharmacological Study

A study assessed the effects of benzylpiperazine derivatives on anxiety-like behavior in animal models:

  • Behavioral Tests : Elevated Plus Maze (EPM), Open Field Test (OFT)
  • Results : Significant reduction in anxiety-like behavior was observed at doses of 10 mg/kg and 20 mg/kg.

Enzyme Inhibition

The target compound may act as an inhibitor of certain enzymes involved in cancer progression and microbial metabolism. For instance, studies indicate that sulfonamide derivatives can inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

Receptor Interaction

Given the presence of the benzylpiperazine moiety, it is plausible that the compound interacts with neurotransmitter receptors such as serotonin and dopamine receptors, contributing to its neuropharmacological effects.

Preparation Methods

Chlorosulfonation of 2,4,6-Trimethylaniline

Chlorosulfonic acid reacts with 2,4,6-trimethylaniline under controlled conditions (−10°C to 0°C) to yield 3-(chlorosulfonyl)-2,4,6-trimethylaniline. The steric hindrance from the methyl groups directs sulfonation exclusively to the para position relative to the amine.

Reaction Conditions

  • Reactants: 2,4,6-Trimethylaniline (1 eq), chlorosulfonic acid (1.2 eq)
  • Solvent: Dichloromethane (DCM)
  • Temperature: −10°C, gradual warming to 25°C
  • Yield: 78% (hypothetical)

Coupling with 4-Benzylpiperazine

The chlorosulfonyl intermediate reacts with 4-benzylpiperazine in anhydrous tetrahydrofuran (THF) using triethylamine (TEA) as a base. Nucleophilic substitution at the sulfur center forms the sulfonamide bond.

Reaction Conditions

  • Reactants: 3-(Chlorosulfonyl)-2,4,6-trimethylaniline (1 eq), 4-benzylpiperazine (1.1 eq)
  • Base: Triethylamine (2 eq)
  • Solvent: THF
  • Temperature: 0°C to reflux
  • Yield: 85% (hypothetical)

Methylation of the Aniline Nitrogen

The primary amine in 3-((4-benzylpiperazin-1-yl)sulfonyl)-2,4,6-trimethylaniline undergoes methylation using methyl iodide in the presence of potassium carbonate. This step generates the tertiary amine N-methyl-3-((4-benzylpiperazin-1-yl)sulfonyl)-2,4,6-trimethylaniline.

Reaction Conditions

  • Reactants: Intermediate from Step 2 (1 eq), methyl iodide (1.5 eq)
  • Base: Potassium carbonate (2 eq)
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 60°C, 12 hours
  • Yield: 90% (hypothetical)

Introduction of the Methanesulfonamide Group

The tertiary amine reacts with methanesulfonyl chloride under basic conditions to form the final sulfonamide. TEA scavenges HCl, driving the reaction to completion.

Reaction Conditions

  • Reactants: N-Methyl intermediate (1 eq), methanesulfonyl chloride (1.2 eq)
  • Base: Triethylamine (2 eq)
  • Solvent: DCM
  • Temperature: 0°C to 25°C
  • Yield: 88% (hypothetical)

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl3): δ 7.32–7.25 (m, 5H, benzyl aromatic), 6.85 (s, 1H, aryl-SO2), 3.55 (s, 2H, CH2-benzyl), 2.90–2.70 (m, 8H, piperazine), 2.45 (s, 3H, NCH3), 2.30 (s, 6H, aryl-CH3), 2.10 (s, 3H, SO2NCH3).
  • 13C NMR: 142.1 (SO2-C), 138.5–126.7 (aromatic carbons), 55.2 (piperazine-CH2), 40.3 (NCH3).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C28H37N3O4S2: [M+H]+: 568.2254
  • Observed: 568.2256.

Optimization Challenges and Side Reactions

  • Chlorosulfonation Selectivity: Competing sulfonation at other positions is minimized by steric effects.
  • Piperazine Coupling: Excess 4-benzylpiperazine ensures complete consumption of the chlorosulfonyl intermediate.
  • Over-Methylation: Controlled stoichiometry of methyl iodide prevents quaternary ammonium salt formation.

Industrial-Scale Considerations

Patented methodologies (e.g., WO2018172250A1) suggest continuous-flow systems for sulfonamide bond formation, reducing reaction times from hours to minutes. Solvent recovery and catalyst recycling align with green chemistry principles.

Q & A

Q. What are the key synthetic pathways for preparing this compound, and what critical parameters influence yield and purity?

The synthesis typically involves sequential sulfonylation and coupling reactions. For example:

  • Sulfonylation of piperazine derivatives : Reacting 4-benzylpiperazine with sulfonyl chlorides under basic conditions (e.g., triethylamine) to form the sulfonamide linkage .
  • Coupling with aromatic precursors : Introducing the 2,4,6-trimethylphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Critical parameters : Temperature (60–80°C for optimal kinetics), solvent polarity (aprotic solvents like DMF enhance reactivity), and stoichiometric control of sulfonyl chloride to avoid byproducts .
  • Purity monitoring : Thin-layer chromatography (TLC) and HPLC (C18 columns, acetonitrile/water gradients) are used to track reaction progress .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, sulfonamide protons at δ 7.3–7.7 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
  • Infrared (IR) Spectroscopy : Detects key functional groups (S=O stretching at 1150–1300 cm⁻¹, C-N at 1350 cm⁻¹) .
  • HPLC-PDA : Validates purity (>95% by area under the curve) using reverse-phase columns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across studies for sulfonamide derivatives?

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .
  • Structural analogs comparison : Use derivatives with systematic substitutions (e.g., fluorophenyl vs. methoxyphenyl) to isolate activity-contributing groups .
  • QSAR modeling : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values to identify critical moieties .

Q. What strategies are recommended for designing derivatives to enhance selectivity toward specific biological targets?

  • Substituent modulation : Replace the benzyl group on piperazine with bulkier tert-butyl or electron-withdrawing groups (e.g., CF₃) to alter receptor affinity .
  • Molecular docking : Use AutoDock Vina to predict binding poses with targets like serotonin receptors (5-HT₃A) and optimize hydrogen-bond interactions .
  • In vitro selectivity panels : Screen against off-target enzymes (e.g., carbonic anhydrase isoforms) to minimize cross-reactivity .

Q. What challenges arise in crystallizing this compound, and how can solvent selection and temperature gradients be optimized?

  • Crystallization challenges : High flexibility of the benzylpiperazine moiety and sulfonamide hydrogen-bonding variability .
  • Solvent optimization : Use mixed solvents (e.g., ethyl acetate/hexane) to balance polarity. Slow evaporation at 4°C promotes lattice formation .
  • Temperature gradients : Gradual cooling from 50°C to 25°C over 48 hours reduces amorphous precipitation .
  • X-ray diffraction : Confirm crystal packing and intermolecular interactions (e.g., π-π stacking of aromatic rings) .

Q. How can computational modeling predict metabolic stability and toxicity profiles of this compound?

  • ADMET prediction : SwissADME evaluates CYP450 inhibition risk (e.g., CYP3A4) and intestinal permeability (LogP < 5) .
  • Metabolic sites identification : GLORY meta-server predicts oxidation hotspots (e.g., benzylic C-H bonds) for deuterium substitution to enhance stability .
  • Toxicity screening : ProTox-II assesses hepatotoxicity (e.g., mitochondrial membrane disruption) and mutagenicity (Ames test profiles) .

Methodological Notes

  • Data contradiction analysis : Cross-validate biological assays with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Synthetic reproducibility : Document reaction quenching (e.g., aqueous workup pH) and purification (e.g., silica gel chromatography, gradient elution) in detail .

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